molecular formula C10H14F2N4 B1479382 6-(4,4-Difluoropiperidin-1-yl)-2-methylpyrimidin-4-amine CAS No. 2004581-40-0

6-(4,4-Difluoropiperidin-1-yl)-2-methylpyrimidin-4-amine

Cat. No.: B1479382
CAS No.: 2004581-40-0
M. Wt: 228.24 g/mol
InChI Key: CYYCNKSPFPDOGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4,4-Difluoropiperidin-1-yl)-2-methylpyrimidin-4-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a pyrimidine core, a common scaffold in pharmaceuticals, substituted with a 4,4-difluoropiperidine group. The 4,4-difluoropiperidine moiety is a valuable motif known to improve the metabolic stability, permeability, and binding affinity of drug candidates by controlling the conformation of the piperidine ring and serving as a hydrogen bond acceptor . Compounds with this specific substitution pattern are investigated as key intermediates and building blocks for the synthesis of more complex molecules targeting various diseases. Research into structurally related compounds highlights the potential application of this chemical class in developing KIF18A inhibitors . KIF18A is a mitotic kinesin protein that plays a critical role in cell division, and its inhibition is a promising strategy for targeting proliferating cells in cancer . Furthermore, analogous pyrimidine derivatives are explored as gamma-secretase modulators for potential application in neuroscience research, such as in the study of Alzheimer's disease pathways . Researchers value this compound for its utility in structure-activity relationship (SAR) studies to optimize potency and physicochemical properties, including lipophilic ligand efficiency (LLE), a key parameter in lead optimization . This product is intended for research applications in vitro and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

6-(4,4-difluoropiperidin-1-yl)-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F2N4/c1-7-14-8(13)6-9(15-7)16-4-2-10(11,12)3-5-16/h6H,2-5H2,1H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYCNKSPFPDOGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(4,4-Difluoropiperidin-1-yl)-2-methylpyrimidin-4-amine, also known by its CAS number 2446613-63-2, is a compound with potential therapeutic applications in oncology and other fields due to its biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : 2-(4,4-difluoropiperidin-1-yl)-6-methylpyrimidin-4-amine
  • Molecular Formula : C10H14F2N4
  • Molecular Weight : 228.25 g/mol
  • Purity : 95% .

The compound acts primarily as an inhibitor of specific protein interactions and pathways involved in cancer cell proliferation. It has been identified as a small-molecule inhibitor of kinesin KIF18A, which plays a crucial role in mitotic spindle dynamics. Inhibition of KIF18A has been shown to lead to significant anti-cancer effects, including tumor regression in various cancer models such as high-grade serous ovarian cancer (HGSOC) and triple-negative breast cancer (TNBC) .

Anticancer Effects

Research indicates that this compound exhibits potent anti-cancer properties:

  • Tumor Regression : In vivo studies have demonstrated that this compound can induce tumor regression in HGSOC and TNBC models at well-tolerated doses .
  • Cell Cycle Impact : The compound influences cell cycle progression by increasing cyclin B1 levels and inducing apoptosis markers such as cleaved PARP (cl-PARP), while decreasing pro-survival markers like MCL-1 .
  • Cell Line Sensitivity : Specific cancer cell lines show heightened sensitivity to the compound, with observed half-maximal effective concentration (EC50) values indicating its potency .

Structure-Activity Relationship

The incorporation of fluorine atoms in the piperidine moiety enhances the compound's lipophilicity and permeability across biological membranes, potentially improving its efficacy as a therapeutic agent targeting the blood-brain barrier .

Study 1: KIF18A Inhibition in Cancer Models

In a recent study, researchers screened various small molecules for their ability to inhibit KIF18A. The results showed that compounds similar to this compound effectively reduced cell growth in sensitive cancer cell lines. The study highlighted the importance of cyclin B1 accumulation and apoptosis induction as key mechanisms behind the observed anti-cancer effects .

Study 2: Selectivity and Potency

Another investigation into related compounds emphasized the selectivity of these inhibitors for human neuronal nitric oxide synthase (nNOS). The findings revealed that modifications to the chemical structure could significantly enhance selectivity and potency against nNOS while reducing off-target effects .

Summary Table of Biological Activity

Property Details
Target Kinesin KIF18A
Cancer Types Studied HGSOC, TNBC
Mechanism Induces apoptosis; alters cell cycle progression
Key Markers Affected Increased cyclin B1; decreased MCL-1
EC50 Values Ranges from 0.021 µM to 0.047 µM in sensitive lines

Scientific Research Applications

Inhibition of Nitric Oxide Synthases

One of the most promising applications of 6-(4,4-Difluoropiperidin-1-yl)-2-methylpyrimidin-4-amine is its role as an inhibitor of neuronal nitric oxide synthase (nNOS). The compound has shown excellent potency and selectivity for nNOS, which is crucial in treating various neurological disorders.

  • Potency :
    • Rat nNOS Ki=46nMK_i=46\,\text{nM}
    • Human nNOS Ki=48nMK_i=48\,\text{nM}
  • Selectivity :
    • 388-fold selectivity over human endothelial nitric oxide synthase (eNOS)
    • 135-fold selectivity over human inducible nitric oxide synthase (iNOS)
  • Permeability :
    • Excellent permeability through the blood-brain barrier, measured at Pe=17.3×106cm sP_e=17.3\times 10^{-6}\,\text{cm s} .

Structure-Activity Relationship Studies

Research has focused on the structure–activity relationship (SAR) of pyrimidine derivatives, including this compound. Modifications to the molecule have led to the identification of several analogs with enhanced biological activity against various targets.

CompoundTargetPotency (K_i)Selectivity
This compoundnNOS48 nMHigh (vs eNOS and iNOS)
Other AnalogTargetK_i ValueSelectivity

Case Study 1: Development of nNOS Inhibitors

In a recent study, a series of compounds based on the structure of this compound were synthesized and tested for their inhibitory effects on nNOS. The results indicated that modifications to the piperidine ring significantly affected both potency and selectivity.

Case Study 2: High-throughput Screening

High-throughput screening methodologies have been employed to evaluate libraries containing this compound. The findings suggest that fluorinated derivatives exhibit improved permeability and potency, making them suitable candidates for further development in treating neurological conditions .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine ring undergoes substitution reactions at electron-deficient positions (e.g., C4 or C6), facilitated by the electron-withdrawing effect of the fluorine atoms.

Reaction Reagents/Conditions Product Key Findings
Chloride Displacement4-Chloro-6-methylpyrimidine, 4,4-difluoropiperidine, KOH, HPMC/H₂O (0.5 M), 50°C 6-(4,4-Difluoropiperidin-1-yl)-2-methylpyrimidin-4-amineReaction proceeds via SNAr with 85–95% yield under mild aqueous conditions using phase-transfer catalysis .
Boronic Acid Coupling3-Pyridyl boronic acid, Pd(PPh₃)₄, K₃PO₄, DMF, microwave (110°C, 1h) 6-(3-Pyridyl)-2-methylpyrimidin-4-amine derivativeSuzuki-Miyaura coupling achieves regioselective arylation at C6 with 75–90% isolated yield .

Cross-Coupling Reactions

The methylpyrimidin-4-amine scaffold participates in palladium-catalyzed cross-couplings to introduce aryl or alkyl groups.

Reaction Catalyst/Base Conditions Product Efficiency
Buchwald-Hartwig AminationPd(OAc)₂, Xantphos, Cs₂CO₃Toluene, 100°C, 12h N-Aryl derivatives (e.g., with 1-methylpiperidine)60–78% yield; retains difluoropiperidine .
Sonogashira CouplingPdCl₂(PPh₃)₂, CuI, PPh₃DMF/Et₃N, 80°C, 4h Alkyne-substituted pyrimidinesModerate yields (45–65%) due to steric hindrance .

Functional Group Transformations

The amine group at C4 and methyl group at C2 serve as handles for further derivatization.

Oxidation

Substrate Oxidizing Agent Conditions Product Outcome
This compoundH₂O₂, FeSO₄pH 7, 25°C, 6h Pyrimidine N-oxideLimited conversion (≤20%); side-product formation .

Reductive Amination

Reagents Conditions Product Application
Formaldehyde, NaBH₃CNMeOH, 0°C → rt, 12h N-Methylated derivativeEnhances blood-brain barrier permeability .

Fluoropiperidine Ring Modifications

The 4,4-difluoropiperidine moiety undergoes selective transformations while preserving the pyrimidine core.

Reaction Reagents Conditions Product Impact
HydrolysisHCl (6M), reflux, 24h 4-Oxopiperidine derivativePartial defluorination observed (≤15%) .
AlkylationCH₃I, K₂CO₃, DMF, 60°C, 6hQuaternary ammonium saltImproves solubility for pharmacological studies.

Biological Activity Correlations

Modifications to the core structure directly influence biological efficacy:

Derivative Modification Biological Target Potency (IC₅₀)
Parent compoundNoneKIF18A kinase48 nM (human nNOS)
3-Pyridyl variant C6 aryl substitutionPI3Kα (H1047R mutant) 78 nM (cellular assay)
N-Methylated analog C4 amine alkylationOrexin receptors 120 nM (binding affinity)

Key Observations:

  • Regioselectivity : Substitutions predominantly occur at C6 of the pyrimidine ring due to electronic activation by the difluoropiperidine group .

  • Fluorine Stability : The 4,4-difluoropiperidine group remains intact under most conditions except strong acids or prolonged heating .

  • Pharmacological Optimization : Reductive amination and cross-coupling are critical for enhancing target affinity and pharmacokinetic properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine
  • Structure: Retains the pyrimidine core but replaces the 4,4-difluoropiperidine with a non-fluorinated piperidine ring.
  • Lipophilicity: Lower logP compared to the difluorinated analog, which may reduce membrane permeability.
  • Research Findings : Synthesized for crystallographic studies, highlighting its role as a structural analog .
6-((4,4-Difluoropiperidin-1-yl)methyl)pyridin-3-amine
  • Structure : Replaces the pyrimidine core with pyridine, retaining the difluoropiperidine group on a methyl linker.
  • Key Differences :
    • Solubility : Pyridine’s reduced hydrogen-bonding capacity may lower aqueous solubility compared to pyrimidine derivatives.
    • Bioactivity : Pyridine cores are associated with diverse receptor interactions, suggesting altered target profiles .

Substituent Modifications on Piperidine

6-(4-Ethylpiperazin-1-yl)-2-methylpyrimidin-4-amine
  • Structure : Incorporates a 4-ethylpiperazine group instead of 4,4-difluoropiperidine.
  • Receptor Interactions: Piperazine’s conformational flexibility may improve binding to targets requiring bulkier substituents .
6-[3-(4,4-Difluoropiperidin-1-yl)prop-1-yn-1-yl]-4-methylpyridin-2-amine
  • Structure : Features an alkyne-linked difluoropiperidine group on a pyridine core.
  • Molecular Weight: 265.302 g/mol (vs. ~265 g/mol estimated for the target compound) .

Fluorination and Electronic Effects

6-(2-Fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine
  • Structure : Fluorine is positioned on a pyridine ring fused to a pyrimidine.
  • Bioavailability: The fused-ring system may reduce solubility compared to simpler pyrimidines .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Piperidine Substituents Molecular Weight (g/mol) Key Properties
6-(4,4-Difluoropiperidin-1-yl)-2-methylpyrimidin-4-amine Pyrimidine 4,4-Difluoro ~265 High metabolic stability, moderate logP
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Pyrimidine None ~206 Lower metabolic stability
6-(4-Ethylpiperazin-1-yl)-2-methylpyrimidin-4-amine Pyrimidine 4-Ethylpiperazine ~263 Enhanced solubility in acidic media
6-((4,4-Difluoropiperidin-1-yl)methyl)pyridin-3-amine Pyridine 4,4-Difluoro (on methyl) ~253 Reduced hydrogen-bonding capacity

Research Findings and Implications

  • Antimicrobial Potential: Quinoline derivatives with difluoropiperidine groups (e.g., compound 33 in ) exhibit multi-stage antimicrobial activity, suggesting the target compound may share similar mechanisms .
  • Metabolic Stability : Fluorination in the piperidine ring (as in ) is a critical design feature to avoid rapid hepatic clearance .
  • Structural Insights : Crystallographic data () highlight the importance of the pyrimidine core in maintaining planar geometry for target interactions.

Preparation Methods

Synthesis of 6-Bromo-2-methylpyrimidin-4-amine Intermediate

The starting point for the synthesis is the preparation of 6-bromo-2-methylpyrimidin-4-amine, which serves as the electrophilic pyrimidine scaffold for subsequent substitution. This intermediate can be prepared by bromination of 2-methylpyrimidin-4-amine under controlled conditions, ensuring selective substitution at the 6-position.

Preparation of 4,4-Difluoropiperidine

The 4,4-difluoropiperidine moiety is synthesized or sourced as a fluorinated piperidine derivative characterized by two fluorine atoms at the 4-position of the piperidine ring. The presence of these fluorine atoms significantly influences the compound's lipophilicity and biological activity.

Nucleophilic Substitution Reaction

The key step involves the nucleophilic substitution of the bromine atom at the 6-position of the pyrimidine ring with the nitrogen of the 4,4-difluoropiperidine. This reaction is typically carried out under mild basic conditions to facilitate the displacement of the bromide and formation of the C-N bond.

  • Reaction conditions: Mild base (e.g., potassium carbonate or sodium hydride), polar aprotic solvent (e.g., dimethylformamide or dimethyl sulfoxide), temperature ranging from room temperature to moderate heating (50–100 °C).
  • Yield: Moderate to good yields are reported, depending on the purity of starting materials and reaction optimization.

Alternative Palladium-Catalyzed Cross-Coupling

In some synthetic routes, palladium-catalyzed amination (Buchwald–Hartwig amination) is employed to couple 6-bromo-2-methylpyrimidin-4-amine with 4,4-difluoropiperidine, especially when direct nucleophilic substitution is inefficient.

  • Catalysts: Palladium acetate or palladium complexes with ligands such as Xantphos.
  • Bases: Cesium carbonate or potassium tert-butoxide.
  • Solvents: Toluene, dioxane, or DMF.
  • Temperature: Elevated temperatures (80–120 °C) under inert atmosphere.
  • Advantages: Higher selectivity and yields, tolerance to functional groups.

Purification and Characterization

The crude product is purified by column chromatography or recrystallization. Characterization is performed using:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 19F NMR)
  • Mass spectrometry (MS)
  • High-performance liquid chromatography (HPLC) for purity assessment

Research Findings and Optimization Data

A study focusing on related fluorinated piperidine-pyrimidine compounds demonstrated that incorporating 4,4-difluoropiperidine significantly enhanced the compound's membrane permeability and biological potency, particularly as neuronal nitric oxide synthase (nNOS) inhibitors. The preparation methods optimized the fluorine incorporation step to maximize yield and selectivity.

Step Reaction Type Conditions Yield (%) Notes
1 Bromination Controlled bromination of pyrimidine 70–85 Selective 6-position bromination
2 Nucleophilic substitution K2CO3, DMF, 80 °C 60–75 Direct substitution with difluoropiperidine
3 Buchwald–Hartwig amination Pd(OAc)2, Xantphos, Cs2CO3, toluene, 100 °C 75–90 Higher yield and purity
4 Purification Column chromatography N/A Achieves >95% purity

Comparative Analysis of Preparation Methods

Aspect Nucleophilic Substitution Palladium-Catalyzed Amination
Reaction Complexity Simple setup, mild conditions Requires catalyst and inert atmosphere
Yield Moderate (60–75%) Higher (75–90%)
Functional Group Tolerance Moderate High
Scalability Good for small to medium scale Suitable for larger scale with optimization
Purity Requires careful purification Generally higher purity

Q & A

Q. What synthetic methodologies are commonly employed to prepare 6-(4,4-Difluoropiperidin-1-yl)-2-methylpyrimidin-4-amine?

The synthesis typically involves multi-step routes, including nucleophilic substitution and coupling reactions. For example:

  • Step 1 : Preparation of the pyrimidine core via condensation of thiourea derivatives with β-keto esters or nitriles under acidic conditions.
  • Step 2 : Introduction of the 4,4-difluoropiperidine moiety via Buchwald-Hartwig amination or Pd-catalyzed cross-coupling, requiring inert conditions (e.g., N₂ atmosphere) and ligands like XPhos .
  • Step 3 : Methylation at the 2-position using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .
    Key Considerations : Optimize reaction time and temperature to minimize byproducts like unsubstituted pyrimidines.

Q. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substitution patterns and purity. The 4,4-difluoropiperidine group shows distinct ¹⁹F signals at ~-100 to -120 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₁H₁₅F₂N₅).
  • X-ray Crystallography : Resolves 3D conformation, particularly the planarity of the pyrimidine ring and spatial orientation of substituents .
  • HPLC-PDA : Assesses purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and reduce impurities?

  • Design of Experiments (DoE) : Use factorial design to evaluate variables (e.g., catalyst loading, solvent polarity). For Pd-catalyzed steps, test Pd(OAc)₂ vs. Pd₂(dba)₃ with ligands like BINAP or XPhos .
  • In Silico Tools : Apply quantum chemical calculations (e.g., DFT) to predict transition states and optimize reaction pathways. ICReDD’s workflow integrates computation and experimental validation to reduce trial-and-error .
  • Byproduct Analysis : Use LC-MS to identify impurities (e.g., dehalogenated intermediates) and adjust stoichiometry or reaction time .

Q. How can contradictions in reported biological activity data be resolved?

  • Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO concentration ≤0.1%).
  • Metabolic Stability Testing : Evaluate compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .
  • Target Engagement Studies : Use techniques like SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm direct binding to purported targets (e.g., kinase enzymes) .

Q. What computational strategies predict target interactions and selectivity?

  • Molecular Docking : Use AutoDock Vina or Glide to screen against protein databases (e.g., PDB). Focus on conserved residues in kinase ATP-binding pockets .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (50–100 ns) to assess binding stability and entropy changes .
  • Machine Learning : Train models on public datasets (e.g., ChEMBL) to predict off-target effects, leveraging descriptors like LogP and topological polar surface area (TPSA) .

Q. How does the compound’s stability vary under different storage and experimental conditions?

  • Thermal Stability : Perform accelerated degradation studies (40–60°C) monitored by HPLC. Pyrimidine derivatives often degrade via hydrolysis of the amine substituent .
  • pH Sensitivity : Test solubility and stability in buffers (pH 2–9). The difluoropiperidine group may confer resistance to acidic conditions compared to non-fluorinated analogs .
  • Light Sensitivity : Store in amber vials if UV-Vis analysis shows photodegradation (λmax ~270 nm) .

Data Contradiction Analysis

Example : Discrepancies in IC₅₀ values for kinase inhibition.

  • Root Cause : Variability in assay formats (e.g., ADP-Glo vs. radiometric assays).
  • Resolution : Use a orthogonal assay (e.g., Western blot for phosphorylated substrates) and compare with positive controls (e.g., staurosporine) .

Methodological Workflow Table

Research Objective Recommended Methods Key References
Synthesis OptimizationDoE, DFT calculations, LC-MS monitoring
Structural ElucidationX-ray crystallography, ¹⁹F NMR
Biological Activity ValidationCETSA, SPR, metabolic stability assays
Computational PredictionMD simulations, QSAR models

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4,4-Difluoropiperidin-1-yl)-2-methylpyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
6-(4,4-Difluoropiperidin-1-yl)-2-methylpyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.